molecular formula C13H8ClN3O3 B2665199 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 865287-09-8

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2665199
CAS RN: 865287-09-8
M. Wt: 289.68
InChI Key: APSSUHDVTYQXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a chemical compound. It has been mentioned in the context of synthesis and antiviral activity of certain sulfonamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in several steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded an intermediate compound, which was then converted into a sulfonyl chloride. A nucleophilic attack of the amines gave the final sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .

Scientific Research Applications

Synthesis and Structural Analysis

  • N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is part of a class of compounds synthesized from furan-2-carboxylic acid hydrazide. These compounds are characterized by thiol-thione tautomeric equilibrium and have been analyzed through IR and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).

  • The synthesis of related compounds, such as 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, under microwave irradiation has been studied. This method offers advantages like high yield, faster reaction rates, and simpler work-up procedures compared to traditional methods (Zheng, 2004).

Biological and Pharmaceutical Applications

  • Compounds in this class have shown various biological activities, such as antibacterial, antifungal, and anti-tubercular properties. The structures of these compounds have been confirmed by spectral IR and 1H-NMR analysis, with notable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

  • Some derivatives have been evaluated for antiplasmodial activities, with structure-activity relationships revealing the influence of the acyl moiety on activity. Certain benzamides showed promising activity against strains of Plasmodium falciparum (Hermann et al., 2021).

  • A study on thioxothiazolidin-4-one derivatives, including compounds with a 2-(5-(4-chlorophenyl)furan-2-yl)methylene group, demonstrated their potential in inhibiting tumor growth and angiogenesis in a mouse model. These derivatives exhibited significant antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Photochemical Applications

  • The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, which is relevant to the compound , has been studied. The photo-induced acylation and cycloaddition reactions in this context offer novel pathways for synthetic applications (Tsuge, Oe, & Tashiro, 1973).

Material Science and Energetics

  • Research has been conducted on energetic compounds based on 1,2,5- and 1,3,4-oxadiazole rings, which are structurally related to this compound. These materials demonstrate good thermal stabilities and are comparable to traditional explosives in detonation performance (Tang et al., 2015).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSSUHDVTYQXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.